![molecular formula C10H10N2O2 B186821 咪唑并[1,2-a]吡啶-2-羧酸乙酯 CAS No. 38922-77-9](/img/structure/B186821.png)

咪唑并[1,2-a]吡啶-2-羧酸乙酯

概述

描述

Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A recent study reported the synthesis and cytotoxic activity evaluation of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives .

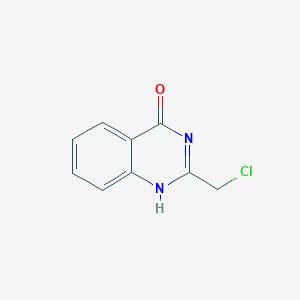

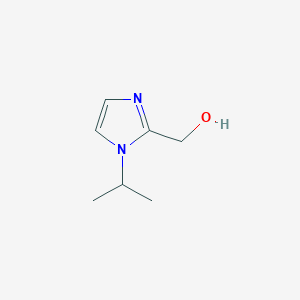

Molecular Structure Analysis

The molecular structure of Ethyl imidazo[1,2-a]pyridine-2-carboxylate is represented by the empirical formula C10H10N2O2 . The InChI key for this compound is GNFACXDTRBVZJE-UHFFFAOYSA-N .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Physical And Chemical Properties Analysis

Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a solid substance with a melting point of 83-87 °C . Its molecular weight is 190.20 .

科学研究应用

Antituberculosis Agents

Imidazo[1,2-a]pyridine derivatives have been identified as promising scaffolds for the development of new antituberculosis drugs. These compounds exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these derivatives are critical areas of study, contributing to the renaissance era of TB drug discovery .

Anticancer Activity

Novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562). These compounds, particularly those bearing an aryl hydrazone moiety, have shown potential as lead anticancer structures due to their ability to induce apoptosis and affect the cell cycle .

Luminescent Materials

Imidazo[1,2-a]pyridine derivatives are also utilized in the field of materials science due to their luminescent properties. They have been reported in technological applications such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging. Their versatility makes them suitable for innovations in various research areas .

Organic Synthesis and Drug Development

The imidazo[1,2-a]pyridine scaffold serves as a versatile component in organic synthesis and drug development. Its reactivity and multifarious biological activity make it a valuable entity in the synthesis of complex molecules and the exploration of new therapeutic agents .

Biological Activity and SAR

Imidazo[1,2-a]pyridine derivatives are continuously being developed due to their intriguing chemical structure and varied biological activity. They are distinctive nitrogen-bridged heterocyclic compounds with applications in medicines, organometallics, and natural products. The study of their structure-activity relationship (SAR) is crucial for understanding their potential as therapeutic agents .

Optoelectronic and Sensing Applications

These derivatives have shown great potential in optoelectronic applications and as sensors. Their unique properties allow them to be used in the development of new technologies for detecting various physical and chemical stimuli, contributing to advancements in the field of sensing .

作用机制

Target of Action

Ethyl imidazo[1,2-a]pyridine-2-carboxylate primarily targets PDGFRA . PDGFRA, or Platelet-derived growth factor receptor A, plays a crucial role in cell growth and division. It is particularly important in the formation of certain types of cells within the body, including blood cells and cells found in connective tissues .

Mode of Action

The compound interacts with its target, PDGFRA, by binding to key residues such as Lys627 and Asp836 . This interaction can inhibit the function of PDGFRA, leading to changes in cell growth and division .

Biochemical Pathways

It is known that the compound’s interaction with pdgfra can affect cell growth and division . This can have downstream effects on various cellular processes, potentially leading to the death of cancer cells .

Result of Action

Ethyl imidazo[1,2-a]pyridine-2-carboxylate has been found to exhibit cytotoxic activity. In vitro studies have shown that the compound can increase the number of MCF-7 cells (a type of breast cancer cell) in the G0/G1 phase and induce apoptosis in these cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

安全和危害

未来方向

The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the development of new therapeutic options using this compound could be a major medical priority .

属性

IUPAC Name |

ethyl imidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFACXDTRBVZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355980 | |

| Record name | ethyl imidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl imidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

38922-77-9 | |

| Record name | ethyl imidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

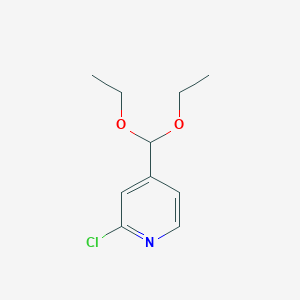

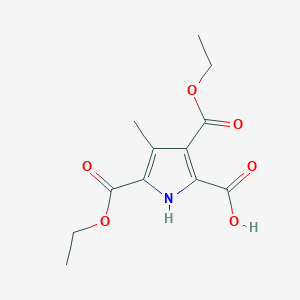

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)